molecular formula C22H20N2O3S B4135695 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide

4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B4135695
M. Wt: 392.5 g/mol
InChI Key: VTJLWIULIRFPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide, also known as BZC-401, is a chemical compound with potential therapeutic applications. It belongs to the class of carbonic anhydrase inhibitors, which are used to treat various medical conditions such as glaucoma, epilepsy, and cancer. BZC-401 has been the subject of scientific research due to its potential as a new drug candidate.

Mechanism of Action

4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. Carbonic anhydrase is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can affect the pH balance of the body. 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide also has anti-cancer activity, which may be due to its ability to inhibit carbonic anhydrase in cancer cells.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can affect the pH balance of the body. 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-cancer activity, which may be due to its ability to inhibit carbonic anhydrase in cancer cells. In addition, 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have inhibitory activity against carbonic anhydrase. 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide also has anti-cancer and anti-inflammatory activity, which may be useful in the study of cancer and inflammatory diseases. However, there are also limitations to using 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide in lab experiments. It may have off-target effects due to its inhibition of carbonic anhydrase, which can affect the pH balance of the body. In addition, 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide may have limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its anti-cancer activity and determine its mechanism of action. Another direction is to study its anti-inflammatory activity and determine its potential use in the treatment of inflammatory diseases. In addition, 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide could be modified to improve its solubility and bioavailability, which would make it a more effective drug candidate. Overall, 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has the potential to be a useful therapeutic agent for a variety of medical conditions, and further research is needed to fully understand its potential.

Scientific Research Applications

4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been the subject of scientific research due to its potential as a new drug candidate. It has been shown to have inhibitory activity against carbonic anhydrase, which is a target for many therapeutic agents. 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-cancer activity in vitro, making it a potential candidate for cancer treatment. In addition, 4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-7-12-20(25)19(13-15)23-22(28)24-21(26)17-8-10-18(11-9-17)27-14-16-5-3-2-4-6-16/h2-13,25H,14H2,1H3,(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJLWIULIRFPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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